REACTION_CXSMILES
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[CH3:1][NH2:2].[NH2:3][C:4]1[N:9]=[C:8](F)[N:7]=[C:6]([O:11][C:12]([F:15])([F:14])[F:13])[N:5]=1>O1CCCC1>[NH2:3][C:4]1[N:9]=[C:8]([NH:2][CH3:1])[N:7]=[C:6]([O:11][C:12]([F:15])([F:14])[F:13])[N:5]=1
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Name
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|
Quantity
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3.5 g
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Type
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reactant
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Smiles
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CN
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Name
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2-amino-4-fluoro-6-trifluoromethoxy-1,3,5-triazine
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Quantity
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11 g
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Type
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reactant
|
Smiles
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NC1=NC(=NC(=N1)F)OC(F)(F)F
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Name
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|
Quantity
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150 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Control Type
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UNSPECIFIED
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Setpoint
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22 °C
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Type
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CUSTOM
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Details
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The mixture was stirred at 0° C. for one hour and at 22° C. overnight
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
|
Details
|
It was then concentrated under reduced pressure
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Type
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STIRRING
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Details
|
stirred with water
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Type
|
CUSTOM
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Details
|
dried
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |